molecular formula C19H24ClN3O2S B2910150 Cyclopropyl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1215746-36-3

Cyclopropyl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2910150
CAS No.: 1215746-36-3
M. Wt: 393.93
InChI Key: VUTCZNVIQUKBNK-UHFFFAOYSA-N
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Description

Cyclopropyl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic small molecule featuring a piperazine core linked to a thiazole ring substituted with a 4-methoxyphenyl group. This compound is part of a broader class of piperazine-thiazole derivatives investigated for their pharmacological properties, including kinase inhibition or receptor modulation.

Properties

IUPAC Name

cyclopropyl-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S.ClH/c1-24-16-6-4-14(5-7-16)17-13-25-18(20-17)12-21-8-10-22(11-9-21)19(23)15-2-3-15;/h4-7,13,15H,2-3,8-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTCZNVIQUKBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4CC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopropyl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, a thiazole moiety, and a piperazine ring, which are characteristic of many bioactive molecules. The presence of the methoxyphenyl group enhances its lipophilicity and biological interactions.

Structural Formula

Cyclopropyl 4 4 4 methoxyphenyl thiazol 2 yl methyl piperazin 1 yl methanone hydrochloride\text{Cyclopropyl 4 4 4 methoxyphenyl thiazol 2 yl methyl piperazin 1 yl methanone hydrochloride}

Key Properties

PropertyValue
Molecular FormulaC17_{17}H22_{22}ClN3_{3}OS
Molecular Weight347.89 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) suggests that modifications in the thiazole and phenyl groups significantly influence potency.

Case Study: Antitumor Efficacy

A study evaluated several thiazole derivatives, revealing that those with methoxy substitutions exhibited enhanced cytotoxicity. For example:

  • Compound A : IC50_{50} = 1.61 µg/mL against A431 cells.
  • Compound B : IC50_{50} = 1.98 µg/mL against Jurkat cells.

These findings suggest that the methoxy group contributes positively to the antitumor activity of these compounds .

Anticonvulsant Activity

Thiazole-containing compounds have also been investigated for their anticonvulsant properties. The compound's piperazine component is known to interact with neurotransmitter systems, potentially offering therapeutic effects in seizure disorders.

Research Findings

A recent investigation into thiazole derivatives showed significant anticonvulsant activity in animal models:

  • Compound C : Demonstrated 100% protection against seizures in tested subjects.

The presence of electron-donating groups like methoxy enhances the anticonvulsant efficacy by stabilizing the molecular structure .

Pain Modulation

The modulation of P2X receptors is another area of interest for this compound. Compounds targeting these receptors have shown promise in pain management.

Research indicates that compounds similar to this one can inhibit P2X3 receptor activity, which is crucial for pain signaling pathways. This inhibition could lead to reduced pain perception in clinical settings .

Chemical Reactions Analysis

Acid-Base Reactions

The hydrochloride salt form undergoes reversible protonation/deprotonation. In aqueous basic conditions (e.g., NaOH), the free base is liberated, while acidic conditions regenerate the salt. This property is critical for solubility modulation in pharmaceutical formulations.

Example Reaction: Compound HCl+NaOHCompound free base +NaCl+H2O\text{Compound HCl}+\text{NaOH}\rightarrow \text{Compound free base }+\text{NaCl}+\text{H}_2\text{O}

Nucleophilic Substitution at Piperazine

The secondary amines on the piperazine ring are reactive toward alkylation or acylation. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines.
  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amides.

Conditions:

  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).
  • Catalysts: Triethylamine (TEA) or diisopropylethylamine (DIPEA) .

Oxidation Reactions

The cyclopropane ring exhibits limited oxidative stability. Under strong oxidizing agents (e.g., KMnO₄), it may cleave to form diols or ketones, though this is less common without catalyst mediation.

Example Pathway: CyclopropaneKMnO4,H2O1 2 Diol or Ketone Derivatives\text{Cyclopropane}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O}}\text{1 2 Diol or Ketone Derivatives}

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group undergoes EAS at the para position due to the electron-donating methoxy group. Common reactions include:

Reaction Type Reagents Product
NitrationHNO₃, H₂SO₄4-Methoxy-3-nitrobenzene derivative
SulfonationSO₃, H₂SO₄Sulfonated aryl ring
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Halo-substituted derivatives

Note: Direct experimental data for this compound is limited, but inferred from analogous methoxyphenyl systems .

Thiazole Ring Modifications

The thiazole moiety participates in:

  • Alkylation : Reacts with alkyl halides at the sulfur or nitrogen sites.
  • Halogenation : Bromination or chlorination at the 5-position of the thiazole ring .

Example Reaction with Ethyl Bromoacetate: Thiazole+BrCH2COOEtBaseThiazol 2 ylmethyl Acetate\text{Thiazole}+\text{BrCH}_2\text{COOEt}\xrightarrow{\text{Base}}\text{Thiazol 2 ylmethyl Acetate}

Cyclopropane Ring-Opening

Under strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), the cyclopropane ring may undergo strain-relief reactions to form open-chain alkenes or diols.

Example Acid-Catalyzed Opening: CyclopropaneH2SO41 3 Diene Derivative\text{Cyclopropane}\xrightarrow{\text{H}_2\text{SO}_4}\text{1 3 Diene Derivative}

Hydrolysis of Methoxy Group

The methoxy group can be demethylated under harsh acidic conditions (e.g., HBr/AcOH) to yield a phenolic -OH group .

Example: Ar OCH3HBr AcOHAr OH+CH3Br\text{Ar OCH}_3\xrightarrow{\text{HBr AcOH}}\text{Ar OH}+\text{CH}_3\text{Br}

Comparative Reactivity Table

Functional Group Reaction Type Conditions Key Products References
PiperazineNucleophilic substitutionAlkyl halides, DCM, TEATertiary amines or amides
ThiazoleHalogenationBr₂/FeBr₃, Cl₂/FeCl₃5-Bromo/thiazole derivatives
MethoxyphenylNitrationHNO₃, H₂SO₄, 0–5°CNitro-substituted aryl ring
CyclopropaneAcid-catalyzed openingConcentrated H₂SO₄Diene or diol derivatives

Comparison with Similar Compounds

Research Implications

While the evidence lacks direct biological data for the target compound, structural comparisons suggest:

Selectivity : The cyclopropyl group may reduce metabolic degradation compared to bulkier substituents (e.g., cyclohexyl in ) .

Target Engagement : The 4-methoxyphenyl-thiazole motif could mimic tyrosine kinase inhibitors, similar to urea derivatives in targeting kinase domains .

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